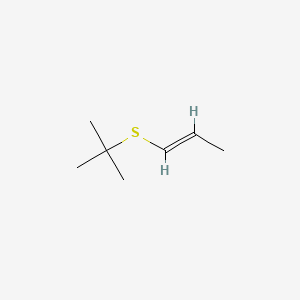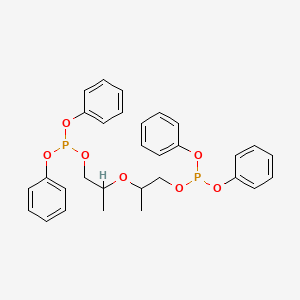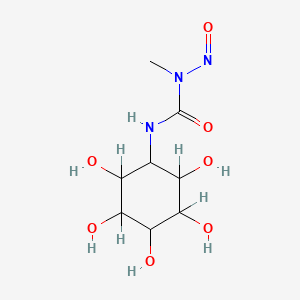
2-Deoxy-2-(((methylnitrosoamino)carbonyl)amino)epi-inositol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Deoxy-2-(((methylnitrosoamino)carbonyl)amino)epi-inositol is a compound with significant biological and chemical properties. It is known for its role as a diabetogenic agent and its use in scientific research, particularly in the study of diabetes and cancer. This compound is a derivative of inositol, a type of sugar that plays a crucial role in cellular processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Deoxy-2-(((methylnitrosoamino)carbonyl)amino)epi-inositol involves several steps. The starting material is typically inositol, which undergoes a series of chemical reactions to introduce the deoxy and nitrosoamino groups. The key steps include:
Protection of Hydroxyl Groups: The hydroxyl groups of inositol are protected using suitable protecting groups to prevent unwanted reactions.
Introduction of Deoxy Group: One of the hydroxyl groups is replaced with a hydrogen atom to form the deoxy derivative.
Deprotection: The protecting groups are removed to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
化学反応の分析
Types of Reactions
2-Deoxy-2-(((methylnitrosoamino)carbonyl)amino)epi-inositol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the nitroso group to an amino group.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines.
科学的研究の応用
2-Deoxy-2-(((methylnitrosoamino)carbonyl)amino)epi-inositol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound is used to study cellular processes and signal transduction pathways.
Medicine: It is used in the development of drugs for treating diabetes and cancer. The compound’s diabetogenic properties make it useful for inducing diabetes in experimental animals for research purposes.
Industry: It is used in the production of pharmaceuticals and as a chemical intermediate in various industrial processes.
作用機序
The mechanism of action of 2-Deoxy-2-(((methylnitrosoamino)carbonyl)amino)epi-inositol involves its interaction with cellular components. The compound is known to inhibit DNA synthesis by interacting with cytosine moieties, leading to DNA degradation. This action is particularly significant in pancreatic β-cells, where it induces cytotoxicity and cell death. The compound’s diabetogenic effect is attributed to its ability to damage pancreatic β-cells, leading to reduced insulin production and hyperglycemia.
類似化合物との比較
2-Deoxy-2-(((methylnitrosoamino)carbonyl)amino)epi-inositol can be compared with other similar compounds, such as:
Streptozotocin: Both compounds have diabetogenic properties and are used in diabetes research. streptozotocin is more commonly used and has a well-established mechanism of action.
Alloxan: Another diabetogenic compound used in research. Alloxan induces diabetes by generating reactive oxygen species that damage pancreatic β-cells.
Nicotinamide: While not diabetogenic, nicotinamide is used in combination with diabetogenic agents to study protective effects against β-cell damage.
The uniqueness of this compound lies in its specific chemical structure and its dual role as a research tool in both diabetes and cancer studies.
特性
CAS番号 |
29788-95-2 |
|---|---|
分子式 |
C8H15N3O7 |
分子量 |
265.22 g/mol |
IUPAC名 |
1-methyl-1-nitroso-3-(2,3,4,5,6-pentahydroxycyclohexyl)urea |
InChI |
InChI=1S/C8H15N3O7/c1-11(10-18)8(17)9-2-3(12)5(14)7(16)6(15)4(2)13/h2-7,12-16H,1H3,(H,9,17) |
InChIキー |
ZSVPFNHOBJXJGJ-UHFFFAOYSA-N |
正規SMILES |
CN(C(=O)NC1C(C(C(C(C1O)O)O)O)O)N=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![ethyl 5-bromo-3-[(piperidin-1-ylacetyl)amino]-1H-indole-2-carboxylate](/img/structure/B14156210.png)
![1-(4-Methoxy-2-methylphenyl)-3-[4-(trifluoromethyl)-2-thiazolyl]urea](/img/structure/B14156215.png)
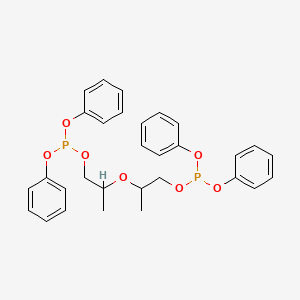
![2-[(4-Methoxyphenyl)amino]-2-phenylcyclohexanone](/img/structure/B14156234.png)
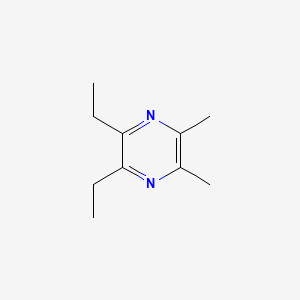
![Bicyclo[2.2.0]hexane](/img/structure/B14156240.png)
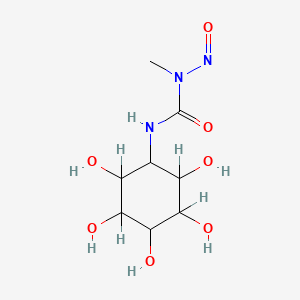
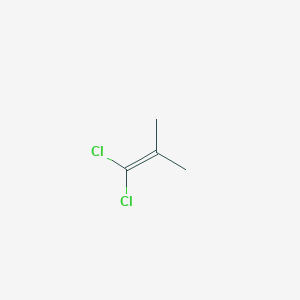
![N-[1-[3-(benzenesulfonamido)quinoxalin-2-yl]pyridin-1-ium-3-yl]-4-methoxybenzenecarboximidate](/img/structure/B14156261.png)
![3-(furan-2-yl)-6-(2-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B14156263.png)
